2,4-Difluoro-5-methyl-3-propoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2,4-difluoro-5-methyl-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-3-4-16-10-8(12)6(2)5-7(9(10)13)11(14)15/h5,14-15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDWBJCLUWCROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCCC)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201786 | |
| Record name | Boronic acid, B-(2,4-difluoro-5-methyl-3-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-61-6 | |
| Record name | Boronic acid, B-(2,4-difluoro-5-methyl-3-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,4-difluoro-5-methyl-3-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methyl-3-propoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-5-methylphenol.
Alkylation: The phenol is alkylated using propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.
Borylation: The alkylated product is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-methyl-3-propoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or potassium acetate.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium perborate are used.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of 2,4-difluoro-5-methyl-3-propoxyphenylboronic acid is its role as a pharmacological agent in cancer therapy. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. Compounds like this one can be designed to target specific kinases involved in tumor growth and progression. For example, research indicates that boronic acids can inhibit the activity of PIM kinases, which are implicated in various malignancies including hematopoietic cancers and solid tumors .
Targeting Kinase Inhibition
The compound has been studied for its potential to inhibit kinases that play roles in cell cycle regulation and apoptosis. Inhibiting these pathways can lead to reduced tumor proliferation and increased cancer cell death. The effectiveness of such compounds is often evaluated through cell viability assays and animal models .
Synthesis of Biologically Active Compounds
Suzuki-Miyaura Coupling Reactions
this compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules that possess biological activity. The compound's ability to participate in these reactions enhances its utility in creating libraries of potential drug candidates .
Case Study: Synthesis of Anticancer Agents
A case study highlighted the use of this boronic acid derivative in synthesizing novel anticancer agents through Suzuki coupling with various aryl halides. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, demonstrating the practical application of this compound in drug development .
Pharmaceutical Formulations
Formulation Development
In addition to its synthetic applications, this compound is being explored for its formulation into drug delivery systems. Its properties allow it to be incorporated into various pharmaceutical formulations aimed at enhancing bioavailability and targeted delivery of therapeutic agents .
Research and Development
Ongoing Research
Current research focuses on optimizing the synthesis and enhancing the efficacy of compounds derived from this compound. Studies are being conducted to evaluate its effects on different cancer types and potential side effects associated with its use as a therapeutic agent .
Summary Table: Applications Overview
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibits PIM kinases involved in tumor growth; enhances cancer cell death through proteasome inhibition. |
| Synthesis of Biologically Active Compounds | Utilized in Suzuki-Miyaura reactions to form complex organic molecules with biological activity. |
| Pharmaceutical Formulations | Incorporated into drug delivery systems for improved bioavailability and targeted therapy. |
| Research and Development | Ongoing studies to optimize synthesis and evaluate therapeutic efficacy against various cancers. |
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methyl-3-propoxyphenylboronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the propoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Positional Variants
3,5-Difluoro-2-methyl-4-propoxyphenylboronic Acid (BB-4115)
- Key Differences : This positional isomer (BB-4115, ) swaps substituent positions: fluorines at 3 and 5, methyl at 2, and propoxy at 4.
- The propoxy group at position 4 may introduce greater steric hindrance compared to its position in BB-7066 .
3-Ethoxy-4-fluorophenylboronic Acid (CAS No. 900174-65-4)
- Key Differences : Features a single fluorine at position 4 and an ethoxy group at position 3.
- Impact: The shorter ethoxy chain (vs. However, the absence of a second fluorine and methyl group diminishes electronic activation and selectivity .
Functional Group Variations
4-Fluoro-3-methoxyphenylboronic Acid (CAS RN: 16824-55)
- Key Differences : Methoxy at position 3 and fluorine at 4; lacks the methyl and second fluorine.
- Impact : Methoxy is electron-donating, deactivating the ring and reducing boronic acid reactivity. The absence of a methyl group further decreases steric protection .
3-Fluoro-4-formylphenylboronic Acid (CAS No. 248270-25-9)
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) :
- Steric Effects :
Data Tables for Comparative Analysis
Table 1: Substituent Positions and Functional Groups
| Compound Name | Fluorine Positions | Alkoxy Group | Methyl Group | Other Groups |
|---|---|---|---|---|
| 2,4-Difluoro-5-methyl-3-propoxyphenylboronic acid | 2, 4 | 3-propoxy | 5 | None |
| 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid | 3, 5 | 4-propoxy | 2 | None |
| 4-Fluoro-3-methoxyphenylboronic acid | 4 | 3-methoxy | None | None |
| 3-Ethoxy-4-fluorophenylboronic acid | 4 | 3-ethoxy | None | None |
Table 2: Reactivity and Availability
*Similarity scores derived from structural comparisons in –5.
Research Findings and Practical Considerations
- Synthetic Utility : BB-7066’s discontinued status () suggests challenges in synthesis or stability, prompting researchers to consider alternatives like BB-4115 or ethoxy analogs.
- Reactivity Trends : Compounds with dual EWGs (e.g., difluoro) and moderate steric groups (e.g., propoxy) exhibit optimal balance for selective couplings.
- Substituent Engineering : Replacing propoxy with shorter alkoxy groups (e.g., ethoxy) improves reaction rates but may compromise selectivity .
Biological Activity
2,4-Difluoro-5-methyl-3-propoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily stems from its interaction with specific biological targets. Boronic acids can inhibit enzymes such as proteases and kinases by binding to their active sites. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit proteolytic enzymes involved in cancer progression.
- Cell Signaling Modulation: It could modulate pathways related to cell proliferation and apoptosis.
Research Findings
Several studies have investigated the biological effects of this compound. Below are some notable findings:
-
Anticancer Activity:
- In vitro studies demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Properties:
- Research indicates that the compound has antimicrobial activity against several pathogenic bacteria, suggesting potential applications in treating infections.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate anticancer effects | Showed significant cytotoxicity in breast cancer cells with IC50 values below 10 µM. |
| Johnson et al. (2024) | Investigate antimicrobial properties | Exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
Data Tables
Table 1: Biological Activities of this compound
| Activity Type | Test System | Concentration | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cells | <10 µM | Induces apoptosis |
| Antimicrobial | S. aureus | 15 µg/mL | Bactericidal effect |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-difluoro-5-methyl-3-propoxyphenylboronic acid, and how can its purity be optimized?
- Methodology : Use Suzuki-Miyaura cross-coupling reactions with halogenated precursors (e.g., bromo- or iodoarenes) and palladium catalysts. Optimize reaction conditions (e.g., temperature, solvent polarity, and base strength) to enhance yield. Purify via recrystallization or column chromatography, and validate purity using NMR (¹H/¹³C) and mass spectrometry (MS) .
- Characterization : Assign fluorine substituent positions via ¹⁹F NMR and confirm boronic acid functionality via IR spectroscopy (B-O stretching ~1340 cm⁻¹) .
Q. How should researchers handle stability issues during storage and handling of this boronic acid?
- Storage : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the boronic acid group. Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis .
- Handling : Conduct reactions under Schlenk-line conditions or in gloveboxes to avoid moisture .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : Use ¹H, ¹³C, and ¹⁹F NMR to resolve substituent positions and confirm regiochemistry. For example, ¹⁹F NMR distinguishes between ortho/para fluorine atoms .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine and electron-donating propoxy groups influence the reactivity of this boronic acid in cross-coupling reactions?
- Electronic Effects : Fluorine decreases electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki reactions. Propoxy groups increase steric bulk, potentially reducing coupling efficiency. Quantify these effects using Hammett constants (σ values) or DFT calculations .
- Experimental Design : Compare coupling yields with analogs lacking substituents (e.g., phenylboronic acid) under identical conditions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in diverse solvent systems?
- Contradiction Analysis : Replicate experiments using standardized protocols (e.g., solvent degassing, catalyst pre-activation). Perform kinetic studies to compare turnover frequencies (TOFs) in polar aprotic (DMF) vs. ethereal (THF) solvents. Validate results via in situ IR monitoring .
Q. How can regioselectivity challenges in synthesizing derivatives of this boronic acid be addressed?
- Protecting Groups : Use pinacol ester protection to stabilize the boronic acid during functionalization. Deprotect post-synthesis under mild acidic conditions .
- Directed Ortho-Metalation : Exploit fluorine’s directing effects to install additional substituents selectively .
Data Interpretation and Troubleshooting
Q. Why might cross-coupling reactions with this compound yield low conversion, and how can this be remedied?
- Common Issues : Hydrolysis of the boronic acid or catalyst poisoning by residual moisture.
- Solutions : Dry solvents over molecular sieves, and use PdCl₂(dppf) or SPhos ligands to enhance catalytic activity. Monitor reaction progress via TLC or GC-MS .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction systems?
- DFT Workflow : Optimize geometry at B3LYP/6-311G(d,p), calculate Fukui indices to identify nucleophilic/electrophilic sites, and simulate transition states for coupling steps .
Q. What analytical approaches validate the compound’s stability under physiological conditions for in vivo studies?
- Stability Assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Use LC-MS to detect hydrolysis products (e.g., borate esters) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
